molecular formula C14H22O3 B7989235 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol

Cat. No.: B7989235
M. Wt: 238.32 g/mol
InChI Key: RWPPFGQLRWLBTO-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol is a substituted aromatic alcohol featuring a phenyl ring with methoxy (-OCH₃) and n-pentoxy (-OC₅H₁₁) groups at the 4- and 3-positions, respectively, attached to an ethanol moiety. This compound is noted for its discontinued commercial availability (CymitQuimica, Ref: 10-F392814), suggesting specialized applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name

1-(4-methoxy-3-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-4-5-6-9-17-14-10-12(11(2)15)7-8-13(14)16-3/h7-8,10-11,15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPPFGQLRWLBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol typically involves the reaction of 4-methoxyphenol with n-pentyl bromide under basic conditions to form 4-methoxy-3-n-pentoxyphenol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol can undergo several types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy and pentoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: 1-(4-Methoxy-3-n-pentoxyphenyl)ethanal or 1-(4-Methoxy-3-n-pentoxyphenyl)ethanoic acid.

    Reduction: 1-(4-Methoxy-3-n-pentoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic Alcohols

2-(4-Methoxyphenyl)-1-phenylethanol (CAS 20498-67-3)
  • Structure: Features a methoxy group at the 4-position and a phenyl group on the ethanol carbon.
  • Key Differences: Lacks the 3-pentoxy group, reducing lipophilicity.
  • Applications : Used in chiral synthesis due to its stereogenic center .
1-(4-Methoxyphenyl)ethanol
  • Structure : Simplest analog with only a 4-methoxy group on the phenyl ring.
  • Key Differences :
    • Absence of the 3-pentoxy group results in lower molecular weight (MW: ~166 g/mol) and higher polarity.
    • NMR studies (CD₃CN) indicate distinct electronic environments due to fewer electron-donating alkoxy groups .



1-(4-Methoxyphenyl)-1-propanol (CAS 5349-60-0)
  • Structure: Ethanol replaced with propanol; retains the 4-methoxy group.
  • Key Differences :
    • Longer carbon chain increases hydrophobicity (logP ~2.5 vs. ~3.5 for the target compound).
    • Steric effects may hinder reactivity in esterification or oxidation reactions .

Substituted Aromatic Ketones

1-(4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl)ethanone (CAS 890091-98-2)
  • Structure : Ketone instead of alcohol; 4-chlorobenzyloxy and 3-methoxy substituents.
  • Key Differences :
    • The ketone group enhances electrophilicity, favoring nucleophilic addition reactions.
    • Chlorine substituent introduces electronegativity, altering electronic distribution compared to the pentoxy group .
2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (CAS 864445-47-6)
  • Structure: Combines 4-methoxyphenyl and pentylindole groups via an ethanone bridge.
  • Key Differences :
    • Indole moiety imparts planar aromaticity, influencing π-π stacking in biological systems.
    • The pentyl chain enhances lipophilicity but lacks the ether oxygen present in the target compound’s pentoxy group .

Alkoxy-Substituted Derivatives

Ethanone, 1-[4-hydroxy-3-[(pentyloxy)methyl]phenyl] (CAS N/A)
  • Structure : Pentyloxy group as a methyl-linked substituent on a hydroxyphenyl ring.
  • Key Differences :
    • Hydroxy group increases polarity, contrasting with the fully substituted phenyl ring in the target compound.
    • Methyl ether linkage alters steric accessibility compared to direct phenyl-O-pentoxy bonding .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Functional Group Key Properties/Applications
1-(4-Methoxy-3-n-pentoxyphenyl)ethanol C₁₄H₂₂O₄ 4-OCH₃, 3-OC₅H₁₁ Alcohol High lipophilicity; discontinued
2-(4-Methoxyphenyl)-1-phenylethanol C₁₅H₁₆O₂ 4-OCH₃, Ph-CH₂ Alcohol Chiral synthesis
1-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 4-OCH₃ Alcohol NMR-studied electronic effects
1-(4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl)ethanone C₁₆H₁₅ClO₃ 4-Cl-benzyloxy, 3-OCH₃ Ketone Electrophilic reactivity
2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone C₂₂H₂₅NO₂ 4-OCH₃, 1-pentylindole Ketone Bioactive indole derivatives

Critical Insights

  • Substituent Position : The 3-pentoxy group in the target compound enhances lipophilicity (critical for membrane penetration) compared to analogs with only 4-methoxy or smaller substituents.
  • Functional Group : The alcohol group enables hydrogen bonding, distinguishing it from ketones, which are more reactive toward nucleophiles.
  • Synthetic Utility: Discontinuation of the target compound () suggests niche applications, whereas simpler analogs like 1-(4-methoxyphenyl)ethanol remain widely accessible .

Biological Activity

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O3. Its structure features a methoxy group and a pentoxy side chain attached to a phenolic ring, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

CompoundTarget PathogenActivity TypeMIC (µg/mL)
This compoundS. aureusAntibacterialTBD
Similar Phenolic CompoundsE. coliAntibacterial62.5

Antioxidant Properties

Phenolic compounds are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. The presence of the methoxy group in this compound may enhance its free radical scavenging activity. In vitro studies have shown that similar compounds can effectively reduce oxidative damage in cellular models.

The biological activity of this compound is likely mediated through several mechanisms:

  • Membrane Interaction : The lipophilic nature of the pentoxy group may facilitate the compound's integration into lipid membranes, altering membrane fluidity and permeability.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Reactive Oxygen Species (ROS) Scavenging : The phenolic structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial effects of various phenolic compounds, including derivatives of this compound. The study found that these compounds exhibited varying degrees of effectiveness against resistant strains of bacteria, highlighting their potential as therapeutic agents in combating antibiotic resistance .

Evaluation of Antioxidant Activity

A recent investigation assessed the antioxidant properties of several methoxylated phenols. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity of these compounds. Results indicated that this compound demonstrated significant scavenging activity, comparable to established antioxidants like ascorbic acid .

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